molecular formula C22H14Cl2O3 B3752477 7-[(4-chlorobenzyl)oxy]-3-(2-chlorophenyl)-4H-chromen-4-one

7-[(4-chlorobenzyl)oxy]-3-(2-chlorophenyl)-4H-chromen-4-one

Cat. No.: B3752477
M. Wt: 397.2 g/mol
InChI Key: WPQYXLURZIEIIH-UHFFFAOYSA-N
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Description

The compound “7-[(4-chlorobenzyl)oxy]-3-(2-chlorophenyl)-4H-chromen-4-one” is an organic compound with the molecular formula C22H14Cl2O3 . It belongs to the class of organic compounds known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .


Molecular Structure Analysis

The molecular weight of this compound is 397.251 Da . The structure is composed of a 1-benzopyran moiety with a ketone group at the C2 carbon atom, also known as a coumarin core . It also contains two chlorobenzyl groups attached to the oxygen and the 3rd carbon of the coumarin core .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 397.251 Da and a monoisotopic mass of 396.032013 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-[(4-chlorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O3/c23-15-7-5-14(6-8-15)12-26-16-9-10-18-21(11-16)27-13-19(22(18)25)17-3-1-2-4-20(17)24/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQYXLURZIEIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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